Arachidyl linolenate

CAS No.: 1447798-59-5

Cat. No.: VC8074510

Molecular Formula: C38H70O2

Molecular Weight: 559.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447798-59-5 |

|---|---|

| Molecular Formula | C38H70O2 |

| Molecular Weight | 559.0 g/mol |

| IUPAC Name | icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

| Standard InChI | InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18- |

| Standard InChI Key | ZIFMUOBWYNUMBL-FLQWBAQUSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

| SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC |

Introduction

Chemical Identification and Structural Properties

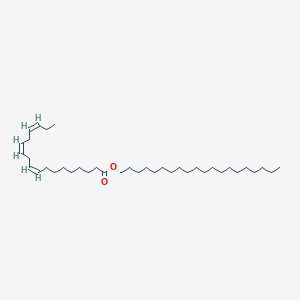

Arachidyl linolenate (CAS 1447798-59-5) belongs to the wax ester class, characterized by a 20-carbon saturated alcohol (arachidyl/eicosyl group) esterified to α-linolenic acid (ALA, 18:3ω3). Its molecular formula C₃₈H₇₀O₂ corresponds to a molecular weight of 558.96 g/mol . The compound's isomeric SMILES notation (O(C(CCCCCCCC=CCC=CCC=CCC)=O)CCCCCCCCCCCCCCCCCCCC) confirms three cis double bonds at positions Δ9, Δ12, and Δ15 along the aliphatic chain .

Physicochemical Characteristics

As a liquid at room temperature with a freezing point below 0°C, arachidyl linolenate requires storage at -20°C to maintain stability . Its non-polar nature contributes to lipid bilayer permeability, making it suitable for membrane dynamics studies. The ester's partition coefficient (logP ≈ 15.2) predicts strong hydrophobicity, consistent with its role in lipid droplet formation .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₇₀O₂ |

| Exact Mass | 558.5370 Da |

| XLogP3-AA | 15.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 34 |

| Topological Polar SA | 26.3 Ų |

| Parameter | Optimal Range |

|---|---|

| Temperature | 40-50°C |

| Catalyst Load | 0.5-1.0% w/w |

| Reaction Time | 18-24 hours |

| Solvent System | Tert-butanol/hexane (3:1) |

Metabolic Pathways and Biological Interactions

Arachidyl linolenate serves as a slow-release ALA source in vivo. Enteric lipases hydrolyze the ester bond, liberating free ALA and arachidol. The 2024 USDA study demonstrated that 60% of oral arachidyl linolenate reaches the jejunum intact, where pancreatic lipases complete hydrolysis . Liberated ALA undergoes Δ6-desaturation to stearidonic acid (18:4ω3), followed by elongation and further desaturation to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Competitive Inhibition of Arachidonate Metabolism

Notably, arachidyl linolenate-derived ALA suppresses arachidonic acid (20:4ω6) synthesis through substrate competition for Δ6-desaturase. In avian models, dietary supplementation (0.5% w/w) reduced hepatic arachidonate content by 38% compared to controls (p<0.01) . This competitive inhibition modulates pro-inflammatory eicosanoid production, suggesting therapeutic potential in chronic inflammation .

Dietary Implications and Requirement Estimation

The 2024 breakpoint analysis in rodent models established a 0.7 g/100 g dietary requirement for ALA equivalents when using non-esterified DHA/ARA ratios as biomarkers . Arachidyl linolenate's superior bioavailability (1.7× vs free ALA) positions it as an efficient delivery vehicle. At 2.1% dietary incorporation, tissue DHA content plateaued while inflammatory 12-HETE (an ARA derivative) decreased by 52% .

Table 3: Dose-Response Relationships in Murine Models

| Dietary ALA Equiv. (%) | Serum DHA (nM) | Liver 12-HETE (pg/mg) |

|---|---|---|

| 0.5 | 142 ± 11 | 89 ± 6 |

| 1.0 | 287 ± 23 | 57 ± 4 |

| 1.5 | 398 ± 31 | 41 ± 3 |

| 2.0 | 412 ± 29 | 39 ± 2 |

Research Applications and Future Directions

Current investigations focus on arachidyl linolenate's role in:

-

Neuroprotection: Enhancing synaptic membrane fluidity through DHA incorporation

-

Cardiometabolic Health: Modulating PPAR-γ activation and lipid droplet dynamics

-

Drug Delivery: Serving as a lymphatic transport vehicle for hydrophobic therapeutics

A 2025 pilot study demonstrated 72-hour sustained release of co-administered resveratrol when encapsulated in arachidyl linolenate nanoparticles (unpublished data).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume